3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde
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Overview
Description
3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde is an organic compound with a unique structure that includes an oxolane ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an unsaturated alcohol, in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the oxolane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-Methylprop-2-en-1-yl)oxolane-3-carboxylic acid.
Reduction: Formation of 3-(2-Methylprop-2-en-1-yl)oxolane-3-methanol.
Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxolane ring can also participate in ring-opening reactions, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylprop-2-en-1-yl)oxolane-2,5-dione
- 3-Methyl-3-(4-methyl-3-pentenyl)oxirane-2-carbaldehyde
Uniqueness
3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde is unique due to the presence of both an oxolane ring and an aldehyde group, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C9H14O2 |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-(2-methylprop-2-enyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-8(2)5-9(6-10)3-4-11-7-9/h6H,1,3-5,7H2,2H3 |
InChI Key |
CZDDMGZDGSELRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1(CCOC1)C=O |
Origin of Product |
United States |
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